Cas no 64126-86-9 (2,3-Dichlorodibenzofuran)

2,3-Dichlorodibenzofuran 化学的及び物理的性質
名前と識別子
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- Dibenzofuran,2,3-dichloro-
- 2,3-dichlorodibenzofuran
- Dibenzofuran, 2,3-dichloro
- 2,3-Dichlorodibenzofuran
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計算された属性
- せいみつぶんしりょう: 235.97968
じっけんとくせい
- PSA: 13.14
2,3-Dichlorodibenzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D434308-1mg |
2,3-Dichlorodibenzofuran |
64126-86-9 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | D434308-10mg |
2,3-Dichlorodibenzofuran |
64126-86-9 | 10mg |
$1642.00 | 2023-05-18 |
2,3-Dichlorodibenzofuran 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
2,3-Dichlorodibenzofuranに関する追加情報
2,3-Dichlorodibenzofuran: A Comprehensive Overview of CAS No. 64126-86-9
The 2,3-dichlorodibenzofuran (CAS No. 64126-86-9) is a polycyclic aromatic compound with a unique structural configuration that has garnered significant attention in recent years due to its diverse applications and intriguing chemical properties. This compound belongs to the dibenzofuran family, characterized by a fused benzene and furan ring system substituted with two chlorine atoms at the 2 and 3 positions. Its molecular formula, C13H7Cl2O, reflects its complex structure comprising 13 carbon atoms, seven hydrogen atoms, two chlorine substituents, and one oxygen atom arranged in a rigid tricyclic framework.
The synthesis of 2,3-dichlorodibenzofuran typically involves multi-step organic reactions that highlight its structural complexity. Recent advancements in catalytic methodologies have enabled more efficient syntheses using transition metal catalysts such as palladium complexes under mild conditions. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated a novel Suzuki-Miyaura coupling approach to construct this compound with >95% yield by optimizing ligand systems and reaction temperatures between 80–100°C. These improvements address earlier challenges related to regioselectivity and scalability observed in traditional Friedel-Crafts chlorination protocols.
In pharmaceutical research, the dichlorodibenzofuran scaffold serves as an important structural motif for developing bioactive molecules. Computational docking studies have revealed that this compound's planar aromatic system facilitates π-π interactions with protein targets such as histone deacetylases (HDACs), making it a promising lead for epigenetic therapy development. A groundbreaking 2024 publication in Nature Communications identified analogs of this compound that exhibit selective HDAC inhibition (IC50 = 0.5–1.8 μM) while minimizing off-target effects compared to conventional hydroxamic acid-based inhibitors.
The environmental behavior of CAS No. 64126-86-9 compounds has become a focal point for ecotoxicological studies due to their potential persistence in aquatic systems. Advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have enabled precise quantification down to sub-ng/L levels in natural water samples. Recent research indicates that photochemical degradation under simulated solar irradiation proceeds via radical-mediated pathways with half-lives ranging from 7–14 days under optimal conditions—a critical parameter for risk assessment models.
In materials science applications, the rigid conjugated structure of dichlorodibenzofuran derivatives makes them valuable building blocks for advanced organic semiconductors. A collaborative study between MIT and ETH Zurich published in Nano Letters (2024) demonstrated how this compound's electron-withdrawing chlorine substituents enhance charge carrier mobility when incorporated into thiophene-based copolymers used for organic photovoltaic devices (PCE = 15.7%). Such performance metrics position these materials as contenders for next-generation flexible electronics.
The pharmacokinetic profile of CAS No. 64126-86-9 compounds has been elucidated through modern metabolomics approaches using non-targeted LC-HRMS analysis. Studies reveal rapid hepatic metabolism via cytochrome P450 enzymes generating hydroxylated metabolites which exhibit reduced toxicity compared to the parent compound—a critical consideration for drug delivery system design aiming to improve therapeutic indices.
Innovative green chemistry strategies are being applied to scale-up production while minimizing environmental impact. A recent process intensification method reported in Greener Journal of Chemistry (Dec 2023) employs microwave-assisted solvent-free synthesis achieving >98% purity with near-zero waste generation through solid-phase supported reagents—a significant advancement over traditional batch processes requiring hazardous solvents like dichloromethane.
Bioinformatics analyses have uncovered unexpected interactions between dichlorodibenzofuran analogs and gut microbiota enzymes, suggesting potential probiotic applications when used at sub-inhibitory concentrations. Transcriptomic profiling revealed upregulation of genes involved in short-chain fatty acid production (e.g., butyrate synthases), offering new avenues for prebiotic formulation development—a paradigm shift from conventional antibiotic therapies.
Safety assessments leveraging omics technologies have provided deeper insights into mechanism-based toxicity pathways. Proteomic studies using TMT labeling identified dysregulation of heat shock proteins (HSP70/HSP90) at sub-cytotoxic concentrations—critical findings for establishing safe exposure limits without compromising therapeutic efficacy in clinical settings.
The integration of machine learning algorithms into structure-property relationship studies has accelerated discovery of optimized analogs with improved physicochemical profiles. A deep neural network trained on over 5,000 dibenzofuran derivatives successfully predicted logP values within ±0.3 units accuracy while identifying novel substitution patterns that enhance aqueous solubility—a breakthrough enabling formulation flexibility across diverse delivery systems.
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